molecular formula C25H23N3O B14377010 N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide CAS No. 89912-16-3

N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide

Cat. No.: B14377010
CAS No.: 89912-16-3
M. Wt: 381.5 g/mol
InChI Key: XXQHFFNZHOSKLV-UHFFFAOYSA-N
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Description

N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is a complex organic compound that features an imidazole ring substituted with a triphenylmethyl group and an ethyl formamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: Various substituents can be introduced to the imidazole ring or the triphenylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the formamide group can yield primary amines .

Scientific Research Applications

N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is unique due to its combination of a triphenylmethyl group and an imidazole ring, which provides specific steric and electronic properties that can be exploited in various applications.

Properties

CAS No.

89912-16-3

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-(1-tritylimidazol-4-yl)ethyl]formamide

InChI

InChI=1S/C25H23N3O/c29-20-26-17-16-24-18-28(19-27-24)25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18-20H,16-17H2,(H,26,29)

InChI Key

XXQHFFNZHOSKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCNC=O

Origin of Product

United States

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